N-(pyridin-2-yl)methanesulfonamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-pyridin-2-ylmethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c1-11(9,10)8-6-4-2-3-5-7-6/h2-5H,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWJMXGHSQCIPPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70385311 | |
| Record name | N-(pyridin-2-yl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70385311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1197-23-5 | |
| Record name | N-(pyridin-2-yl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70385311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Approaches to the Synthesis of N-(pyridin-2-yl)methanesulfonamide
The direct construction of the this compound core has been accomplished through several key methodologies.
Sulfonylation Reactions of 2-Aminopyridine (B139424) Derivatives
The most common and direct route to this compound is the sulfonylation of 2-aminopyridine with methanesulfonyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.
A general procedure involves reacting 2-aminopyridine with methanesulfonyl chloride in a suitable solvent, such as pyridine (B92270), which can also act as the base. scispace.com The reaction is often performed at a low temperature (e.g., 0 °C) to control the reactivity of the sulfonyl chloride and minimize side reactions. scispace.com For instance, the reaction of 2-aminopyridine with methanesulfonyl chloride in pyridine can yield both the desired N-(methylsulfonyl)]aminopyridine and the N,N-bis(methylsulfonyl)amino]pyridine. scispace.com The monosulfonylated product can be separated from the disulfonylated byproduct and unreacted starting material by silica (B1680970) gel column chromatography. scispace.com In a specific example, the reaction of pyridin-2-ylmethanamine (B45004) with methanesulfonyl chloride in dichloromethane (B109758) using pyridine as a base at room temperature for 12 hours afforded N-(2-PyridinylMethyl)-Methanesulfonamide. chemicalbook.com
The choice of base and solvent can influence the reaction's outcome. While pyridine is a common choice, other organic bases like triethylamine (B128534) can also be employed in solvents such as dichloromethane. cbijournal.comekb.eg Inorganic bases like potassium carbonate have also been explored in sulfonylation reactions. cbijournal.comekb.eg
Table 1: Sulfonylation of 2-Aminopyridine
| Reactant | Reagent | Solvent | Base | Product | Yield | Reference |
| 2-Aminopyridine | Methanesulfonyl chloride | Pyridine | Pyridine | 2-[N-(methylsulfonyl)]aminopyridine | 53% | scispace.com |
| 2-Aminopyridine | Methanesulfonyl chloride | Pyridine | Pyridine | 2-[N,N-bis(methylsulfonyl)amino]pyridine | 10% | scispace.com |
| Pyridin-2-ylmethanamine | Methanesulfonyl chloride | Dichloromethane | Pyridine | N-(2-PyridinylMethyl)-Methanesulfonamide | Not specified | chemicalbook.com |
Solvent-Free and Green Chemistry Synthetic Protocols
In line with the principles of green chemistry, efforts have been made to develop more environmentally benign synthetic routes to sulfonamides. These methods aim to reduce or eliminate the use of hazardous solvents and reagents.
Microwave-assisted synthesis has emerged as a valuable tool in this regard. cbijournal.comekb.eg While a specific microwave-assisted synthesis for this compound is not detailed in the provided results, the general application of microwave irradiation to sulfonamide synthesis has been reported to sometimes result in lower yields compared to conventional heating. cbijournal.comekb.eg
Solvent-free approaches offer another green alternative. For instance, a novel and efficient solvent-free 1,4-aza-conjugate addition reaction between sulfonamides and 2-vinylpyridines has been developed to produce N-(2-(pyridin-2-yl)ethyl)sulfonamide derivatives. researchgate.net This method highlights the potential for developing solvent-free syntheses for related structures. Furthermore, a solvent-free green synthesis of N-sulfonylformamidines has been reported through the direct condensation of N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) and sulfonamide derivatives at room temperature, avoiding the need for metal catalysts and hazardous solvents. researchgate.net The development of sustainable sulfonamide synthesis using sodium sulfinate as a stable sulfur source and nitroarenes as the nitrogen source in water has also been explored, with products collected by simple filtration. researchgate.net
One-Pot Synthetic Strategies
One-pot syntheses are highly desirable as they reduce the number of work-up and purification steps, leading to increased efficiency and reduced waste.
One-pot procedures for the synthesis of sulfonylated pyridines have been developed. nih.gov A concise and efficient one-pot synthesis of functionalized sulfonylated pyridines involves the SNAr reaction of readily available pyridines and sodium sulfinate salts in the presence of tetrabutylammonium (B224687) chloride. nih.gov Another one-pot, two-step synthesis of sulfones starts from the corresponding heteroaryl halide. researchgate.net Additionally, a one-pot, two-stage method for synthesizing annulated heterocyclic derivatives, such as (imidazo[1,2-a]pyridin-3-yl)sulfonamides, has been developed without the isolation of intermediates. researchgate.net
Synthesis of this compound Derivatives and Analogues
The versatile nature of the this compound scaffold allows for the synthesis of a wide array of derivatives and analogs through modifications of both the pyridine ring and the introduction of various substituents.
Modification of the Pyridine Ring
Modifications to the pyridine ring of this compound can be achieved through various synthetic strategies, leading to a diverse range of analogs with potentially altered biological or chemical properties.
One approach involves starting with a pre-functionalized pyridine ring and then carrying out the sulfonylation reaction. For example, N-(7-((3r,5r,7r)-adamantan-1-ylmethoxy)-6-cyclopropyl- chemicalbook.comresearchgate.nettriazolo[4,3-a]pyridin-3-yl)methanesulfonamide was synthesized, indicating that complex substituents can be present on a fused pyridine ring system prior to or after the formation of the methanesulfonamide (B31651) moiety. nih.gov
Another strategy is the direct functionalization of the pyridine ring after the formation of the sulfonamide. This can be achieved through various C-H functionalization or cross-coupling reactions, although specific examples for this compound itself are not detailed in the provided results. However, the synthesis of substituted 3-(pyridin-2-yl)benzenesulfonamide derivatives highlights that modifications on an aryl group attached to the pyridine are a common strategy to create analogs. nih.gov The synthesis of novel pyridine derivatives via one-pot multicomponent reactions also demonstrates a method to construct highly substituted pyridine rings which could then be converted to the corresponding methanesulfonamides. nih.gov
Introduction of Diverse Substituents
The introduction of a wide range of substituents onto the this compound framework is crucial for tuning its properties.
Substituents can be introduced on the pyridine ring. For example, a series of substituted 3-(pyridin-2-yl)benzenesulfonamide derivatives were synthesized to explore their herbicidal activities. nih.gov This involved modifications on a phenyl ring attached to the pyridine core. Similarly, the synthesis of N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide demonstrates the attachment of a fused heterocyclic system to a substituted phenyl ring which is then connected to the methanesulfonamide group. ontosight.ai
Furthermore, the nitrogen of the sulfonamide can be substituted. For instance, N-methyl-N-methanesulfonylaminopyrimidin-5-yl derivatives have been synthesized and evaluated as HMG-CoA reductase inhibitors, indicating that the sulfonamide nitrogen can be alkylated. nih.gov The synthesis of N-(2-ethyl-4-(5-(2-isopentyl-6-methoxypyridin-4-yl)-1,2,4-oxadiazol-3-yl)-6-methylphenyl)methanesulfonamide also showcases extensive substitution on the pyridine ring and the phenyl group. google.com
Table 2: Examples of this compound Derivatives and Analogues
| Compound Name | Key Structural Features | Reference |
| N-(7-((3r,5r,7r)-adamantan-1-ylmethoxy)-6-cyclopropyl- chemicalbook.comresearchgate.nettriazolo[4,3-a]pyridin-3-yl)methanesulfonamide | Fused triazolopyridine ring with adamantane (B196018) and cyclopropyl (B3062369) substituents | nih.gov |
| Substituted 3-(pyridin-2-yl)benzenesulfonamide derivatives | Phenyl group linker between pyridine and sulfonamide with various substituents | nih.gov |
| N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide | Fused thiazolopyridine and methyl-substituted phenyl ring | ontosight.ai |
| N-methyl-N-methanesulfonylaminopyrimidin-5-yl derivatives | N-alkylation of the sulfonamide and substitution on a pyrimidine (B1678525) analog of pyridine | nih.gov |
| N-(2-ethyl-4-(5-(2-isopentyl-6-methoxypyridin-4-yl)-1,2,4-oxadiazol-3-yl)-6-methylphenyl)methanesulfonamide | Extensive substitution on both the pyridine and phenyl rings, with an oxadiazole linker | google.com |
Reaction Mechanisms and Pathways
Nucleophilic Substitution Mechanisms in Sulfonamide Formation
The formation of the sulfonamide linkage in this compound is archetypally achieved through a nucleophilic substitution reaction. This class of reactions is fundamental to organic synthesis, providing a robust method for functional group interconversion. researchgate.net In this specific synthesis, the reaction typically involves the nucleophilic attack of an amine (2-aminopyridine) on a sulfonyl derivative, most commonly methanesulfonyl chloride.
The mechanism is analogous to a bimolecular nucleophilic substitution (SN2) reaction. libretexts.org The nitrogen atom of 2-aminopyridine, being an electron-rich species, acts as the nucleophile. It attacks the electrophilic sulfur atom of methanesulfonyl chloride. This attack occurs from the backside relative to the chlorine atom, which serves as the leaving group. libretexts.org The process involves a single transition state where the nitrogen-sulfur bond is forming concurrently with the sulfur-chlorine bond breaking. A base, such as pyridine itself or triethylamine, is typically added to neutralize the hydrochloric acid generated during the reaction. A concrete example is the reaction of a primary amine intermediate with methanesulfonyl chloride in pyridine to yield the corresponding sulfonamide.
Table 2: Roles of Reactants in Sulfonamide Formation via Nucleophilic Substitution
| Reactant | Chemical Role | Mechanistic Function |
|---|---|---|
| 2-Aminopyridine | Nucleophile | Donates an electron pair from the amino nitrogen to the sulfur atom. |
| Methanesulfonyl Chloride | Electrophile | The sulfur atom accepts the electron pair from the nucleophile. |
| Chloride (Cl) | Leaving Group | Departs from the sulfur atom, taking a pair of electrons. |
| Base (e.g., Pyridine) | Acid Scavenger | Neutralizes the HCl byproduct formed in the reaction. |
Conjugate Addition Reactions for Sulfonamide Scaffolds
Conjugate addition reactions, particularly Michael additions, provide an effective strategy for constructing sulfonamide scaffolds. This pathway is especially useful for creating derivatives with an ethyl bridge between the pyridine ring and the sulfonamide nitrogen, such as N-[2-(pyridin-2-yl)ethyl]methanesulfonamide. researchgate.net Research has demonstrated a novel and efficient solvent-free 1,4-aza-conjugate addition reaction between sulfonamides and 2-vinylpyridines. researchgate.net
In this mechanistic pathway, the sulfonamide acts as a nucleophilic donor, while the 2-vinylpyridine (B74390) serves as a Michael acceptor. researchgate.net The reaction is facilitated by the electron-withdrawing nature of the pyridine ring, which polarizes the vinyl group and makes the β-carbon susceptible to nucleophilic attack. The sulfonamide nitrogen attacks this β-carbon, leading to the formation of a new carbon-nitrogen bond and yielding the N-(2-(pyridin-2-yl)ethyl)sulfonamide scaffold. researchgate.net This method is noteworthy for its efficiency and for proceeding without the need for a solvent, offering a green chemistry approach to synthesizing these bifunctional molecules. researchgate.net
Table 3: Components for Conjugate Addition Synthesis of Sulfonamide Scaffolds
| Component | Role in Reaction | Example |
|---|---|---|
| Michael Acceptor | Electrophilic substrate with a conjugated system. | 2-Vinylpyridine researchgate.net |
| Nucleophilic Donor | Electron-rich species that adds to the acceptor. | Sulfonamide researchgate.net |
| Acid | Catalyst (optional, can facilitate the reaction). | Acetic or Trifluoroacetic Acid |
Hydrogen Abstraction Pathways in Sulfonamide Reactions
Hydrogen abstraction is a fundamental mechanistic step in many organic reactions, often involving radical intermediates or strong bases. While specific literature detailing hydrogen abstraction pathways directly for this compound is sparse, such mechanisms are well-established in the reactions of related pyridine compounds.
For example, in the chemistry of pyridine-N-oxides, a related class of compounds, hydrogen abstraction is a key step in certain transformations. When a pyridine-N-oxide enol intermediate is treated with a strong, non-nucleophilic base, the base can abstract a proton from the β-position. researchgate.net This abstraction initiates a cascade involving the cleavage of the N-O bond, ultimately leading to the formation of α,β-unsaturated lactams. researchgate.net This illustrates a plausible pathway where a hydrogen atom on the pyridine ring or an adjacent alkyl group could be abstracted under specific basic conditions to initiate further functionalization or rearrangement. Such a pathway could potentially be exploited for the C-H functionalization of the pyridine ring in this compound or its derivatives, representing an advanced strategy for creating more complex molecules.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating molecular properties by calculating the electron density. DFT methods are employed to determine the optimized geometry, electronic structure, and potential energy surfaces of molecules.
Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest energy, known as the equilibrium geometry. For a flexible molecule like N-(pyridin-2-yl)methanesulfonamide, this process is part of a broader conformational analysis, which seeks to identify all stable conformers (isomers that can be interconverted by rotation about single bonds) and their relative energies. frontiersin.orgchemrxiv.org
The conformational landscape is dictated by the torsion angles between the pyridine (B92270) ring, the sulfonamide bridge, and the methyl group. Studies on analogous molecules reveal the importance of these angles. For instance, the crystal structure of the related compound N-[2-(pyridin-2-yl)ethyl]methanesulfonamide shows a specific N(amide)-C(ethyl)-C(ethyl)-C(pyridinyl) torsion angle of 175.37 (15)°. nih.gov In the isomeric compound, N-3-pyridinyl-methanesulfonamide, crystallographic data revealed two non-equivalent molecules within the crystal, differing significantly in their conformations, which highlights the conformational flexibility inherent in such structures. researchgate.net
A conformational search for this compound would typically be performed using molecular mechanics or low-level quantum methods, followed by geometry optimization of the resulting conformers at a higher level of theory, such as DFT with a basis set like B3LYP/6-311++G(d,p). rsc.org The relative energies of these optimized conformers can then be used to calculate their expected populations at a given temperature according to the Boltzmann distribution.
Table 1: Example of Torsion Angles for Related Compounds This table presents data for illustrative purposes from related molecules, as specific conformational analysis data for this compound is not available in the cited literature.
| Compound | Torsion Angle | Value (°) | Reference |
|---|---|---|---|
| N-[2-(pyridin-2-yl)ethyl]methanesulfonamide | N(amide)-C(ethyl)-C(ethyl)-C(pyridinyl) | 175.37 | nih.gov |
The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). dntb.gov.ua The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates a molecule that is more reactive and can be easily polarized.
For a derivative, 1-(1,2-benzoxazol-3-yl)-N-(pyridin-2-yl)methanesulfonamide, quantum mechanical calculations at the DFT/B3LYP level demonstrated a HOMO-LUMO gap of 5.8 eV, indicating significant stability. A typical DFT study on this compound would involve calculating the energies of these orbitals and mapping their spatial distribution to understand the regions of the molecule involved in electron donation and acceptance. nih.gov
Table 2: Illustrative Frontier Orbital Data from a Related Sulfonamide Derivative This table is based on findings for (E)-4-((2-hydroxy-3,5-diiodobenzylidene)amino)-N-(pyrimidine)-2-yl) benzenesulfonamide (B165840) and serves as an example of typical DFT output. nih.gov
| Parameter | Definition | Example Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -4.5 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -4.4 |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 0.1 |
| Ionization Potential (I) | -EHOMO | 4.5 |
| Electron Affinity (A) | -ELUMO | 4.4 |
A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. semanticscholar.org It is plotted onto the molecule's surface, using a color scale to denote different potential values. MEP maps are invaluable for predicting how a molecule will interact with other molecules, particularly in identifying sites for electrophilic and nucleophilic attack.
Typically, regions of negative electrostatic potential, shown in red or yellow, are rich in electrons and are susceptible to electrophilic attack. These often correspond to lone pairs on electronegative atoms like oxygen or nitrogen. Regions of positive potential, shown in blue, are electron-poor and are targets for nucleophilic attack. rsc.org
For this compound, an MEP map would likely show a negative potential around the nitrogen atom of the pyridine ring and the oxygen atoms of the sulfonamide group, indicating these as primary sites for hydrogen bonding and electrophilic interactions. The hydrogen atom on the sulfonamide nitrogen would exhibit a positive potential, making it a potential hydrogen bond donor site. rsc.org
Spectroscopic Property Prediction and Correlation
Computational methods are widely used to predict spectroscopic properties, which can then be correlated with experimental spectra to confirm molecular structure and assignments.
Theoretical vibrational (IR) spectra can be calculated from the second derivatives of the energy with respect to the atomic coordinates of the optimized geometry. These calculations yield vibrational frequencies and intensities that correspond to specific molecular motions (stretching, bending, etc.). Comparing a theoretical IR spectrum with an experimental one is a standard method for structural verification. A theoretical study has been performed on the isomer N-3-pyridinyl-methanesulfonamide, indicating the utility of this approach for this class of compounds. researchgate.net
Similarly, Time-Dependent DFT (TD-DFT) is used to predict electronic absorption (UV-Vis) spectra. nih.gov This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the absorption wavelengths (λmax) and oscillator strengths, which correspond to the position and intensity of peaks in the experimental UV-Vis spectrum.
The Gauge-Including Atomic Orbital (GIAO) method is a highly reliable quantum chemical approach for calculating the nuclear magnetic resonance (NMR) shielding tensors of a molecule. imist.ma These shielding tensors can be converted into chemical shifts (δ) by comparing them to a reference standard, typically tetramethylsilane (B1202638) (TMS). imist.maliverpool.ac.uk
The process involves first optimizing the molecular geometry using a DFT method. Then, the GIAO calculation is performed on the optimized structure to predict the ¹H and ¹³C NMR chemical shifts. imist.ma The high accuracy of the GIAO/DFT approach can be instrumental in assigning ambiguous signals in experimental spectra and confirming the correct structure among different possible isomers or conformers. bldpharm.com While specific calculations for this compound are not present in the searched literature, this method remains the standard for predicting NMR spectra for organic molecules. pdx.edu
Non-Covalent Interactions and Intermolecular Forces Analysis
The stability and packing of molecules within a crystal lattice are governed by a complex network of non-covalent interactions. For this compound, computational chemistry provides powerful tools to dissect and understand these forces. Techniques such as Hirshfeld surface analysis and the Quantum Theory of Atoms in Molecules (QT-AIM) offer detailed insights into the nature and relative importance of the various intermolecular contacts that dictate the supramolecular architecture.
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a valuable computational method used to visualize and quantify intermolecular interactions within a crystal. It maps the electron distribution of a molecule in its crystalline environment, providing a graphical representation of the regions involved in different types of non-covalent contacts. The surface is defined by points where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal.
By mapping properties like normalized contact distance (dnorm), shape index, and curvedness onto this surface, specific intermolecular interactions can be identified and characterized. The dnorm map is particularly insightful, highlighting regions of significant intermolecular contact with red, white, and blue colors indicating contacts shorter than, equal to, and longer than the van der Waals radii, respectively. The prominent red spots on the surface signify the most significant interactions, which often correspond to hydrogen bonds.
Studies on analogous pyridine-containing sulfonamides and related heterocyclic compounds consistently show that H···H, O···H/H···O, N···H/H···N, and C···H/H···C contacts are the most significant contributors to the crystal packing. researchgate.netnih.goviucr.org For instance, in a related pyridinyl-amino-pyridinium structure, the primary interactions were identified as N···H/H···N, C···H/H···C, and H···H contacts. nih.gov In another case involving a sulfonamide derivative, O···H/H···O interactions were found to be the most dominant. iucr.org
Based on the functional groups present in this compound—a sulfonamide group (a hydrogen bond donor, N-H, and acceptors, O=S=O) and a pyridine ring (a hydrogen bond acceptor, N)—the principal intermolecular interactions can be predicted. The expected contributions from various contacts are summarized in the table below, compiled from analyses of analogous compounds.
Table 1: Predicted Percentage Contributions of Intermolecular Contacts for this compound from Hirshfeld Surface Analysis of Analogous Compounds
| Interaction Type | Predicted Contribution Range (%) |
| H···H | 21 - 47 |
| O···H/H···O | 15 - 40 |
| N···H/H···N | 11 - 38 |
| C···H/H···C | 12 - 29 |
| Other (C···C, C···N, etc.) | < 5 |
This table represents expected values based on published data for structurally similar compounds.
Quantum Theory of Atoms in Molecules (QT-AIM) Studies
The Quantum Theory of Atoms in Molecules (QT-AIM) provides a rigorous theoretical framework for analyzing the electron density (ρ) to characterize chemical bonding and intermolecular interactions. mdpi.comresearchgate.net Developed by Richard Bader, this model can identify and classify non-covalent interactions by locating bond critical points (BCPs) in the electron density between interacting atoms. researchgate.net A BCP is a point along the bond path where the electron density is at a minimum with respect to the path, but a maximum in the perpendicular directions.
The topological properties of the electron density at these BCPs, such as the value of the electron density (ρBCP), its Laplacian (∇²ρBCP), and the total energy density (HBCP), provide quantitative information about the nature and strength of the interaction. researchgate.netrsc.org
Electron Density (ρBCP): The magnitude of ρBCP correlates with the strength of the bond; higher values indicate stronger interactions.
Laplacian of Electron Density (∇²ρBCP): The sign of the Laplacian distinguishes between different types of interactions. For closed-shell interactions, such as hydrogen bonds and van der Waals forces, ∇²ρBCP > 0, indicating a depletion of electron density at the BCP. For shared (covalent) interactions, ∇²ρBCP < 0.
Total Energy Density (HBCP): The sign of the total energy density (the sum of the kinetic energy density, GBCP, and potential energy density, VBCP) can further classify hydrogen bonds. For stronger hydrogen bonds with some covalent character, HBCP is negative. For weaker, purely electrostatic interactions, HBCP is positive.
For this compound, a QT-AIM analysis would be expected to identify BCPs corresponding to the key intermolecular interactions stabilizing its crystal structure. The primary interaction anticipated is the N-H···N hydrogen bond between the sulfonamide NH group of one molecule and the nitrogen atom of the pyridine ring of an adjacent molecule. Additionally, weaker C-H···O hydrogen bonds involving the sulfonyl oxygen atoms and C-H donors are expected.
The table below summarizes the expected topological parameters for the non-covalent interactions in this compound, based on typical values for similar interactions found in the literature. mdpi.comrsc.org
Table 2: Predicted QT-AIM Topological Parameters for Non-Covalent Interactions in this compound
| Interaction | ρBCP (a.u.) | ∇²ρBCP (a.u.) | HBCP (a.u.) | Interaction Type |
| N-H···N | 0.015 - 0.035 | > 0 | < 0 | Strong H-bond (partial covalent character) |
| C-H···O | 0.005 - 0.015 | > 0 | > 0 | Weak H-bond (electrostatic) |
| C-H···π | 0.002 - 0.008 | > 0 | > 0 | van der Waals |
Note: These values are predictive and based on studies of compounds with similar functional groups. 1 a.u. of electron density = 6.748 e/ų.
Coordination Chemistry and Metal Complexation Studies
N-(pyridin-2-yl)methanesulfonamide as a Ligand System
The ligating behavior of this compound is characterized by its ability to act as either a monodentate or a bidentate ligand, leading to the formation of both simple and chelated metal complexes.
This compound possesses two primary coordination sites: the nitrogen atom of the pyridine (B92270) ring and the atoms of the sulfonamide group (nitrogen and/or oxygen). This duality allows for flexible coordination behavior.
Monodentate Coordination: The most common monodentate coordination occurs through the nitrogen atom of the pyridine ring. researchgate.netresearchgate.net This is due to the strong Lewis basicity of the pyridinic nitrogen. In this mode, the sulfonamide group does not directly participate in the coordination to the metal center, although it can influence the electronic properties of the ligand and engage in intermolecular interactions such as hydrogen bonding. researchgate.net An example of this is seen in platinum(II) complexes where the ligand binds solely through the pyridine nitrogen. researchgate.net
Bidentate Coordination: The ligand can also act as a bidentate chelating agent. libretexts.org Chelation typically involves the pyridinic nitrogen and one of the atoms from the deprotonated sulfonamide group (-SO₂N⁻-), usually the sulfonamide nitrogen or an oxygen atom. nih.govmdpi.com This binding mode results in the formation of a stable five- or six-membered chelate ring, a phenomenon known as the chelate effect, which enhances the thermodynamic stability of the resulting complex. libretexts.org The deprotonation of the sulfonamide N-H proton is often a prerequisite for bidentate coordination, making the reaction pH-dependent. Studies on analogous sulfonamide-containing ligands, such as sulfathiazole (B1682510) and sulfamethoxazole (B1682508), have demonstrated their capacity for bidentate coordination with various transition metals. mdpi.comresearchgate.net
The preference for a monodentate versus a bidentate binding mode is influenced by several factors, including the nature of the metal ion, the reaction conditions, and the presence of competing ligands. escholarship.org
This compound and its derivatives are effective ligands for a variety of transition metal ions. nih.gov Research has documented the formation of complexes with several first-row transition metals as well as with heavier elements.
Metals that have been shown to coordinate with pyridyl-sulfonamide type ligands include:
Platinum(II) and Platinum(IV): Forms square-planar and octahedral complexes, respectively. researchgate.net
Copper(II): Readily forms complexes, often with a square-planar or distorted octahedral geometry. researchgate.netrsc.org
Cobalt(II) and Cobalt(III): Engages in coordination to form complexes with varying oxidation states and geometries. researchgate.netmdpi.com
Nickel(II): Forms stable octahedral complexes. researchgate.netnih.gov
Iron(II) and Iron(III): Coordinates with these ligands, with the potential for interesting magnetic properties. rsc.orgresearchgate.netmdpi.com
Zinc(II): Forms tetrahedral or trigonal bipyramidal complexes. rsc.orgresearchgate.netresearchgate.net
Palladium(II): Forms square-planar complexes, similar to Platinum(II). researchgate.net
Ruthenium(III) and Gold(III): Have also been shown to form complexes with related sulfonamide ligands. mdpi.com
The reaction of these ligands with metal salts like iron(III) chloride, copper(II) chloride, and zinc(II) chloride has been shown to produce stable metal complexes. rsc.org The choice of the metal ion is crucial as its Lewis acidity can influence the stability and even the structure of the ligand itself within the coordination sphere. rsc.org
Structural Analysis of Metal Complexes
The precise structures of metal complexes containing this compound are determined using single-crystal X-ray diffraction, while spectroscopic methods provide complementary information about the coordination environment.
X-ray crystallography provides definitive proof of the binding mode and the coordination geometry of the metal center. For instance, the crystal structure of trans-diiodobis(N-3-pyridinylmethanesulfonamide)platinum(II) revealed a square-planar geometry around the Pt(II) ion, which lies on a center of symmetry. In this complex, the ligand coordinates in a monodentate fashion through the pyridine nitrogen atom. researchgate.net The molecules are further linked by N-H···O and C-H···O hydrogen bonds. researchgate.net
In contrast, related Pt(IV) complexes can exhibit an octahedral coordination geometry. researchgate.net Studies on other transition metal complexes with similar pyridyl-containing ligands have also revealed various coordination environments. For example, a nickel(II) complex with a bidentate pyridyl-oxadiazole ligand adopts a nearly regular octahedral N₄O₂ coordination geometry. nih.gov Copper(II) complexes with sulfonamides like sulfathiazole have been shown to have the metal ion coordinated by the nitrogen atoms from the SO₂-N group and the heterocyclic ring. researchgate.net
| Complex | Crystal System | Space Group | Coordination Geometry | Reference |
|---|---|---|---|---|
| trans-[Pt(PMSA)₂I₂] | Monoclinic | C2/c | Square-planar | researchgate.net |
| [PtCl₄(PMSA)₂]·2H₂O | Monoclinic | C2/c | Octahedral | researchgate.net |
| [Ni(NCS)₂(C₁₂H₈N₄O)₂(H₂O)₂] | Monoclinic | P2₁/n | Octahedral | nih.gov |
| [Cu(L)Cl] (L = thiosemicarbazone ligand) | - | - | Square-planar | researchgate.net |
PMSA = N-3-pyridinyl-methanesulfonamide
Spectroscopic techniques are essential for characterizing metal-ligand interactions, particularly in solution or when single crystals are not available.
Infrared (IR) Spectroscopy: IR spectroscopy is highly effective for determining the coordination mode of the sulfonamide group. Upon coordination of the ligand to a metal ion, characteristic shifts in the vibrational frequencies of the functional groups are observed. researchgate.net
Pyridine Ring Vibrations: The bands corresponding to the pyridine ring vibrations are expected to shift to higher frequencies upon coordination of the pyridine nitrogen to the metal center.
Sulfonamide Group Vibrations: The stretching frequencies of the S=O and C-S bonds in the sulfonamide group (typically found in the 1350-1300 cm⁻¹ and 1170-1150 cm⁻¹ regions for asymmetric and symmetric ν(SO₂) respectively) are sensitive to the coordination environment. If coordination occurs through a sulfonamide oxygen or nitrogen, these bands will shift, providing evidence of bidentate chelation. mdpi.com For example, in studies of sulfamethoxazole complexes, coordination via a sulfonyl oxygen and the amido nitrogen was confirmed by shifts in the IR spectra. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of these complexes in solution.
¹H NMR: Coordination of the pyridine nitrogen to a metal ion causes a downfield shift (an increase in chemical shift) of the pyridine proton signals, especially the proton at the C6 position (α to the nitrogen). The N-H proton signal of the sulfonamide group may broaden or shift significantly upon deprotonation and coordination to the metal center. mdpi.comresearchgate.net
¹³C NMR: Similar to ¹H NMR, the carbon signals of the pyridine ring, particularly those adjacent to the coordinating nitrogen (C2 and C6), experience a downfield shift upon complexation. researchgate.net
UV-Visible Spectroscopy: The electronic spectra of the metal complexes provide information about the d-d transitions of the metal ion and charge-transfer bands. These spectra can help to infer the coordination geometry of the metal center. For instance, the UV-Vis spectrum of a Ni(II) complex can confirm an octahedral environment. nih.gov
| Technique | Observed Change upon Complexation | Interpretation | Reference |
|---|---|---|---|
| IR Spectroscopy | Shift in ν(C=N) and ν(pyridine ring) bands | Coordination via pyridine nitrogen | researchgate.net |
| IR Spectroscopy | Shift in ν(SO₂) and ν(N-H) bands | Coordination involving the sulfonamide group | mdpi.com |
| ¹H NMR | Downfield shift of pyridine proton signals | Coordination of the pyridine nitrogen | mdpi.comresearchgate.net |
| ¹³C NMR | Downfield shift of pyridine carbon signals | Coordination of the pyridine nitrogen | researchgate.net |
| UV-Visible | Appearance of d-d transition and charge-transfer bands | Confirmation of metal-ligand complex formation and geometry | nih.gov |
Role As a Scaffold in Advanced Chemical Design
Scaffold Versatility in Heterocyclic Chemistry
In heterocyclic chemistry, a scaffold is a core molecular framework upon which various substituents can be systematically added to explore chemical space and optimize for a desired function. The N-(pyridin-2-yl)methanesulfonamide moiety is an exemplary scaffold due to the distinct chemical nature of its components.
The pyridine (B92270) ring is a common feature in many biologically active compounds and provides a rigid, planar anchor. researchgate.net Its nitrogen atom can act as a hydrogen bond acceptor and a site for coordination with metal ions. The methanesulfonamide (B31651) group (-SO₂NH-) is a key pharmacophoric element, offering both hydrogen bond donor (the N-H group) and acceptor (the sulfonyl oxygens) sites. This dual nature allows for specific and strong interactions with biological targets.
Researchers leverage this scaffold by modifying it at several positions. For instance, substitutions can be made on the pyridine ring to alter steric and electronic properties, or the methyl group of the sulfonamide can be replaced with larger or more complex groups. This versatility has been exploited in the synthesis of a wide range of heterocyclic compounds, including those with potential applications in medicinal chemistry. For example, the core structure is present in more complex molecules designed as inhibitors for enzymes like the Polo-like Kinase 1 (Plk1) Polo-Box Domain (PBD), where the pyridine and sulfonamide-like features contribute to binding affinity. nih.govacs.org
The synthesis of derivatives often involves standard organic chemistry reactions. For example, a related compound, N-(Quinolin-8-yl)methanesulfonamide, is synthesized by reacting quinolin-8-amine with methanesulfonyl chloride in the presence of pyridine. escholarship.org A similar strategy can be applied to 2-aminopyridine (B139424) to generate the this compound scaffold, which can then be further elaborated.
Application in Fragment-Based Design and Bioisosteric Replacements
The this compound structure is highly relevant in the fields of fragment-based drug discovery (FBDD) and bioisosteric replacement.
Fragment-Based Design: FBDD involves screening small, low-complexity molecules ("fragments") that bind weakly to a biological target. These initial hits are then grown or linked together to create more potent and selective leads. The this compound moiety, with a molecular weight of 172.2 g/mol , fits the profile of a typical fragment. matrix-fine-chemicals.com Its constituent parts—the pyridine ring and the methanesulfonamide group—are common recognition elements in drug-protein interactions. The pyridine can engage in π-stacking or hydrogen bonding, while the sulfonamide is a potent hydrogen bond donor/acceptor. researchgate.net Identifying this fragment in a screen provides a validated starting point with clear vectors for chemical elaboration.
Bioisosteric Replacements: Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The sulfonamide group, in particular, is a well-known bioisostere for other functional groups. It is often used to replace carboxylic acids, as it shares a similar acidic proton and geometry but can offer different pharmacokinetic properties. cardiff.ac.uk For instance, the sulfonamide moiety has been used as a phenol (B47542) isostere in certain drug classes. nih.gov The this compound scaffold can, therefore, be used in lead optimization to replace other chemical groups to improve properties like metabolic stability, cell permeability, or target affinity, without losing the key binding interactions. cardiff.ac.uknih.gov The strategic replacement of a phenyl ring with a pyridine ring is another common bioisosteric switch to modulate properties like solubility or to introduce a hydrogen bond acceptor. nih.gov
Engineering of Host-Guest Properties
The principles of host-guest chemistry, a branch of supramolecular chemistry, involve the design of "host" molecules that can form non-covalent complexes with "guest" molecules or ions. rsc.org The this compound scaffold contains features that are highly suitable for engineering such properties.
The pyridine ring is a well-established component in supramolecular chemistry, capable of participating in π-stacking interactions with other aromatic rings. researchgate.net The nitrogen atom of the pyridine can also form hydrogen bonds with suitable guest molecules. The sulfonamide group provides additional, strong hydrogen bonding sites. By incorporating this scaffold into larger macrocyclic or cavitand structures, such as resorcin nih.govarenes, chemists can create sophisticated hosts. scirp.org
For example, the pyridine units can be positioned to line a molecular cavity, creating a specific recognition site for an aromatic guest. The sulfonamide groups can be oriented to project into or out of the cavity, providing specific hydrogen-bonding interactions to "lock" a guest in place. This allows for the design of hosts with high selectivity for particular guests, driven by a combination of shape complementarity and specific non-covalent interactions. These engineered host-guest systems have potential applications in sensing, catalysis, and the development of molecular capsules. scirp.org
Development of Tailored Chemical Probes and Ligands
A chemical probe is a small molecule used to study and manipulate a biological system, while a ligand is any substance that forms a complex with a biomolecule to serve a biological purpose. The this compound scaffold is a valuable starting point for developing such tools.
Its inherent properties—defined geometry, hydrogen bonding potential, and synthetic accessibility—make it an ideal core for building selective ligands for protein targets. Structure-activity relationship (SAR) studies, where derivatives of the scaffold are systematically synthesized and tested, can elucidate the key interactions required for binding. nih.gov For example, in the development of inhibitors for the Plk1 PBD, a triazolo[4,3-a]quinazolin-5(1H)-one scaffold was explored, with SAR studies including the introduction of pyridine moieties to probe specific interactions. nih.govacs.org
Once a ligand with sufficient affinity and selectivity is developed from the this compound scaffold, it can be further modified to create a chemical probe. This often involves attaching a reporter tag, such as a fluorescent dye or a biotin (B1667282) molecule, to a non-critical position on the scaffold. This allows for the visualization or isolation of the target protein from a complex biological sample. The versatility of the scaffold allows for such modifications without disrupting the core binding interactions. For example, linking a derivative to a system like biotin-β-cyclodextrin could enable its use in affinity-based applications. acs.org The development of such tailored probes is crucial for understanding protein function and validating new drug targets.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing N-(pyridin-2-yl)methanesulfonamide derivatives?
- Methodology : A typical synthesis involves reacting 2-mercaptopyridine with sodium hypochlorite in dichloromethane under controlled低温 conditions (263–268 K) to generate the sulfonyl chloride intermediate, followed by nucleophilic substitution with amines like benzylamine. Post-reaction purification includes washing with HCl, water, and brine, followed by crystallization using petroleum ether-ethyl acetate (3:1 v/v) . For derivatives like N-[2-(chloromethyl)phenyl]methanesulfonamide, electrophilic substitution with trichloroethylene is utilized, with characterization via IR, NMR, and mass spectrometry .
Q. How is X-ray crystallography used to resolve the molecular structure of sulfonamide derivatives?
- Methodology : SHELX programs (e.g., SHELXL, SHELXS) are widely used for structure refinement. Key parameters include:
- Torsion angles : e.g., C1–S1–N1–C6 = -71.85° in N-benzylpyridine-2-sulfonamide .
- Dihedral angles : e.g., 75.75° between pyridine and benzene rings .
- Hydrogen bonding : Stabilizing interactions (N–H⋯O/N–H⋯N) form 2D networks, analyzed using symmetry operations and geometric tables .
Q. What spectroscopic techniques validate the structural integrity of sulfonamide derivatives?
- Methodology :
- FT-IR/Raman : Identify functional groups (e.g., sulfonamide S=O stretches at ~1150–1350 cm⁻¹) .
- NMR : Assign aromatic protons (δ 7.0–8.5 ppm for pyridine) and methyl groups (δ 2.5–3.5 ppm for CH₃SO₂) .
- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₈H₂₃N₇O₂S at m/z 428.1) .
Advanced Research Questions
Q. How are computational methods like DFT employed to predict spectroscopic properties and electronic structures?
- Methodology : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates vibrational frequencies, NMR chemical shifts, and electronic transitions. For example:
- Vibrational modes : Match experimental FT-IR peaks for S–N and S=O bonds within ±10 cm⁻¹ .
- NMR shifts : GIAO method predicts δ values with <0.3 ppm deviation from experimental data .
- TD-DFT : Models UV-Vis absorption spectra for charge-transfer transitions in thiazolo-pyridine derivatives .
Q. What strategies address discrepancies between experimental and computational data in structural characterization?
- Methodology :
- Crystallographic refinement : Adjust isotropic displacement parameters (Ueq) and hydrogen atom positioning via difference Fourier maps .
- DFT optimization : Compare computed bond lengths/angles with X-ray data (e.g., C–S bond deviation <0.02 Å) .
- Docking validation : Use RMSD thresholds (<2 Å) to assess AutoDock 4.2 accuracy for methanesulfonamide-protein interactions (e.g., FAK kinase inhibitors) .
Q. How do molecular docking studies evaluate the binding modes of sulfonamide derivatives to biological targets?
- Protocol :
Protein preparation : Extract FAK kinase coordinates (PDB: 3BZ3) and optimize hydrogen bonding networks.
Ligand parameterization : Assign partial charges to this compound using AM1-BCC.
Docking : Run 100 Lamarckian GA trials in AutoDock 4.2; validate poses using RMSD (e.g., 1.204 Å for compound 10N) .
Interaction analysis : Identify key residues (e.g., Met499, Cys502) forming hydrogen bonds with the sulfonamide group .
Q. What synthetic approaches achieve regioselective alkylation in sulfonamide derivatives?
- Methodology :
- Palladium catalysis : Use Pd(PPh₃)₄ (5 mol%) with K₂CO₃ in THF at 65°C for N-allylynamide coupling .
- Electrophilic substitution : React N,N-dichlorophenylmethanesulfonamide with trichloroethylene to form polyhalogenated imines .
- Protecting groups : Employ tert-butyl groups to direct alkylation to the pyrimidine ring’s 5-position .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
